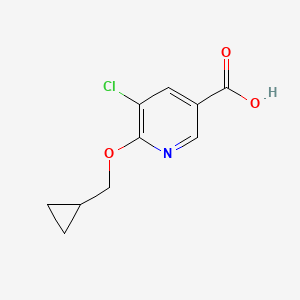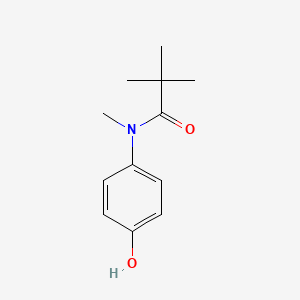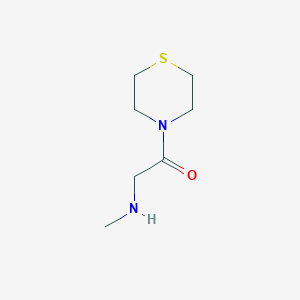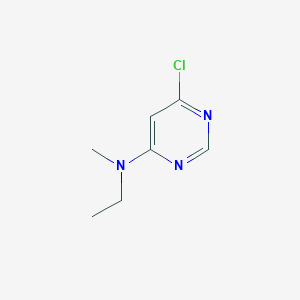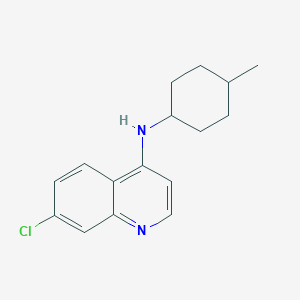
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Overview
Description
“7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine” is a chemical compound with the empirical formula C16H19ClN2 . It has a molecular weight of 274.79 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is ClC1=CC2=NC=CC(NC3CCC©CC3)=C2C=C1 . The InChI key is IAFYSNRHYJTSMC-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted boiling point is approximately 425.8°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 . The predicted refractive index is n20D 1.63 .Scientific Research Applications
Anticancer Potential
A series of 4-aminoquinoline derivatives, which include compounds structurally similar to 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, were synthesized and assessed for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. These compounds showed significant cytotoxicity, suggesting potential as anticancer agents. The study highlights the promising role of 4-aminoquinoline derivatives in cancer treatment, particularly for breast cancer, with specific compounds emerging as highly potent against certain cell lines, indicating the potential for further development into anticancer drugs (Zhang et al., 2007).
Antioxidant Activity
New selenium-containing quinoline derivatives, closely related to this compound, were synthesized and evaluated for their antioxidant activity. These compounds demonstrated significant antioxidant effects in various in vitro assays, including DPPH and ABTS radical scavenging activities, suggesting their potential as effective antioxidant agents. This research underscores the utility of selenium-containing quinoline derivatives in developing new antioxidant compounds, which could have implications in combating oxidative stress-related diseases (Bocchini et al., 2020).
Antimicrobial Properties
(E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-thiazin-2-amines, structurally akin to this compound, were synthesized and evaluated for their antimicrobial efficacy. These novel compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This study contributes to the field of antimicrobial research by presenting a new class of compounds with promising activity against pathogenic microorganisms, offering a pathway for the development of new antimicrobial drugs (Nayak et al., 2019).
Antimalarial Activity
Research into chloroquine analogs, including structures similar to this compound, has identified compounds with potent antimalarial properties, particularly against chloroquine-resistant strains. These findings indicate the potential of such compounds in malaria chemotherapy, offering new avenues for the development of effective antimalarial drugs that can overcome resistance issues (Solomon et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives have been found to have a wide range of bioactive properties, including antimalarial, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, often involving nucleophilic aromatic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, often resulting in antimicrobial, antimalarial, and anticancer effects .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
properties
IUPAC Name |
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFYSNRHYJTSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



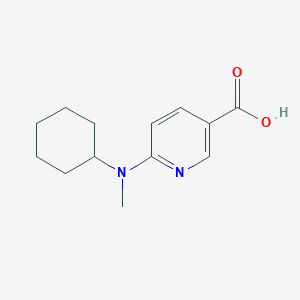
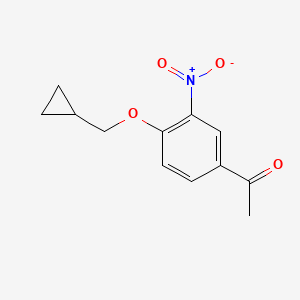
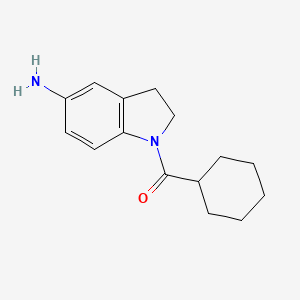

![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
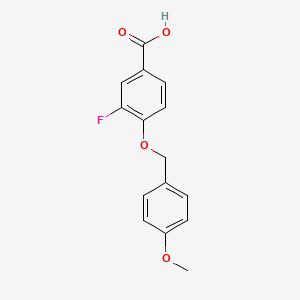

![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
